molecular formula C12H14BrClN2O2 B2863338 5-Bromo-6-chloro-N-[(3-methyloxolan-3-yl)methyl]pyridine-2-carboxamide CAS No. 2305396-19-2

5-Bromo-6-chloro-N-[(3-methyloxolan-3-yl)methyl]pyridine-2-carboxamide

Cat. No.: B2863338
CAS No.: 2305396-19-2
M. Wt: 333.61
InChI Key: KKHTYMMRRVTJQS-UHFFFAOYSA-N
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Description

The compound “5-Bromo-6-chloro-N-[(3-methyloxolan-3-yl)methyl]pyridine-2-carboxamide” is likely to be an organic compound containing a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 5th position with a bromine atom and at the 6th position with a chlorine atom. Additionally, it has a carboxamide group (-CONH2) attached at the 2nd position and a 3-methyloxolan-3-ylmethyl group attached to the nitrogen of the carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate pyridine derivative. The bromine and chlorine could be introduced via electrophilic aromatic substitution reactions. The carboxamide group might be introduced through a reaction with an appropriate carboxylic acid derivative, and the 3-methyloxolan-3-ylmethyl group could be attached in a subsequent step .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring, being aromatic, would contribute to the compound’s stability. The electronegative atoms (oxygen in the carboxamide group and halogens) would create regions of high electron density, which could be important in its reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. The halogens could potentially be replaced by other groups via nucleophilic aromatic substitution reactions. The carboxamide group might be reactive towards both nucleophiles and electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors influencing these properties could include its size, shape, functional groups, and the presence of any charged or highly electronegative atoms .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules. If it’s a reagent in a chemical reaction, its mechanism would depend on the specific reaction conditions .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in biological systems. If it’s a chemical reagent, future research could involve exploring its reactivity under various conditions or with different reactants .

Properties

IUPAC Name

5-bromo-6-chloro-N-[(3-methyloxolan-3-yl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrClN2O2/c1-12(4-5-18-7-12)6-15-11(17)9-3-2-8(13)10(14)16-9/h2-3H,4-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHTYMMRRVTJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1)CNC(=O)C2=NC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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